molecular formula C9H6FNO2 B2354497 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38520-78-4

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B2354497
CAS No.: 38520-78-4
M. Wt: 179.15
InChI Key: REAWYHMDDZZSSJ-UHFFFAOYSA-N
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Description

“6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” is a chemical compound with the empirical formula C9H8FNO2 . It is a solid substance .


Synthesis Analysis

A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied. The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1NC2=CC(F)=CC=C2OC1C . This conformation maximizes overlap of the N1 electron pair with the aromatic ring as well as the ortho carbonyl .


Chemical Reactions Analysis

The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 181.16 .

Scientific Research Applications

Chemical Synthesis

  • The compound has been utilized in the synthesis of 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones, showing purities between 86% and 95% (W. Xiaoguang & Yin Du-lin, 2005).
  • It's also used in the preparation of novel compounds for herbicidal activity with some showing commercial levels of efficacy comparable to existing herbicides (Mingzhi Huang et al., 2005).

Pharmaceutical Research

  • A study synthesized 1,2-oxazine based derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoles for potential use as COX2 specific inhibitors in anti-inflammatory therapy (V. Srinivas et al., 2015).
  • The compound has been part of the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, showing antimicrobial activity against Gram-positive and Gram-negative bacteria (Liang Fang et al., 2011).

Material Science and Corrosion Inhibition

  • Research shows its application in corrosion inhibition on mild steel, highlighting the compound's potential in material science applications (A. Kadhim et al., 2017).

Cancer Research

  • In cancer research, 4H-benzo[d][1,3]oxazine compounds were evaluated for their activity in breast cancer cell lines, demonstrating potential as drug candidates for breast cancer treatment (Luis A. Segura-Quezada et al., 2022).

Herbicide Development

  • Some derivatives of 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one have shown effective herbicidal activities, indicating its potential in agricultural applications (Mingzhi Huang et al., 2009).

Coordination Chemistry

  • The compound has been studied for its adaptable coordination chemistry towards metals like zinc and mercury, suggesting applications in inorganic chemistry and material science (G. A. Ardizzoia et al., 2010).

Mechanism of Action

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

Properties

IUPAC Name

6-fluoro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWYHMDDZZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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